(Isobutylamino)(oxo)acetic acid
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Overview
Description
“(Isobutylamino)(oxo)acetic acid” is a chemical compound with the CAS Number: 75235-38-0. Its molecular weight is 145.16 and its molecular formula is C6H11NO3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves reaction conditions with potassium hydroxide in dichloromethane and water at 20 degrees Celsius for 0.25 hours .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C6H11NO3/c1-4(2)3-7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 145.16 and a molecular formula of C6H11NO3 .
Scientific Research Applications
Synthesis and Chemical Reactions
- Research on the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, which can be considered as cyclic derivatives of 4-aminoisocrotonic acid (a related compound to (Isobutylamino)(oxo)acetic acid), was conducted. This research focused on compounds potentially active in learning and memory processes (Pinza & Pifferi, 1978).
Microbial and Biological Applications
- A study on enhanced isobutanol production from acetate by engineered Escherichia coli showed the use of acetate (a simpler compound related to this compound) and metabolic engineering to optimize biochemical production, suggesting potential applications in similar compounds (Song et al., 2018).
- Kinetic modeling of poly(beta-hydroxybutyrate) production by Paracoccus pantotrophus under dynamic substrate supply, including the use of acetic acid, provided insights into the behavior of microorganisms in various conditions, potentially applicable to compounds like this compound (van Aalst-van Leeuwen et al., 1997).
Analytical Techniques
- Development of a method for quantitative determination of various short chain fatty acids, including isobutyric acid (closely related to this compound), in biological fluids was reported. This technique could be applicable for analyzing compounds like this compound (Whitehead et al., 1976).
Environmental and Industrial Applications
- Research on the degradation of chemical substances using wet peroxide oxidation under mild conditions, including the decomposition of isobutyric acid, can offer insights into the degradation mechanisms of similar compounds (Okawa et al., 2005).
- A study on the synthesis of acetic acid by catalytic oxidation of butenes explored the transformation of simpler molecules into more complex ones, providing a potential pathway for the synthesis or transformation of compounds like this compound (Yamashita et al., 1976).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-methylpropylamino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)3-7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTICXCJIBMTSRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428367 |
Source
|
Record name | (isobutylamino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75235-38-0 |
Source
|
Record name | Isobutyloxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075235380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (isobutylamino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYLOXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDS3NBL6YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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